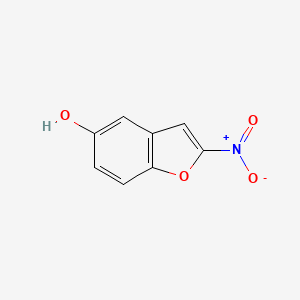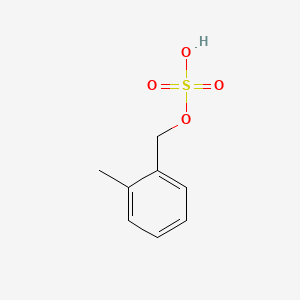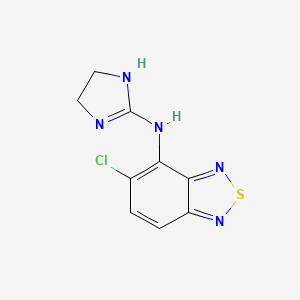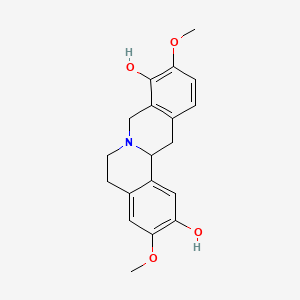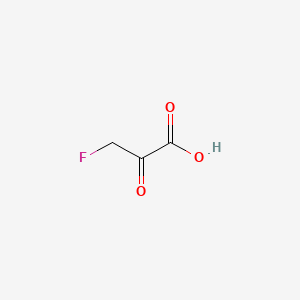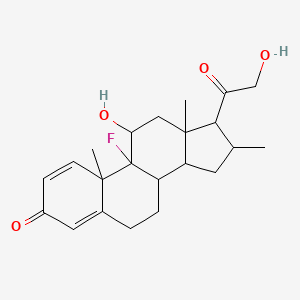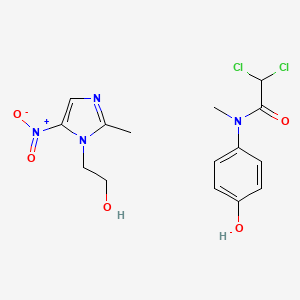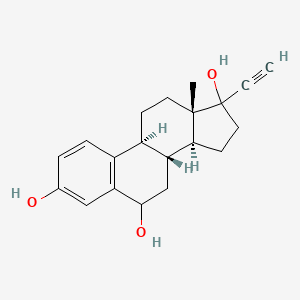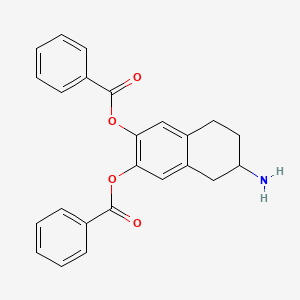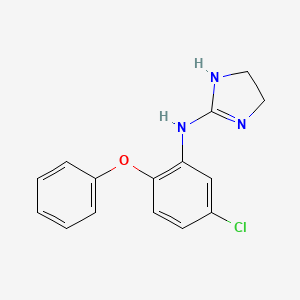
l-Piperitone
描述
l-Piperitone: is a natural monoterpene ketone, which is a component of some essential oils. It exists in two stereoisomeric forms: the D-form and the L-form. The D-form has a peppermint-like aroma and is found in the oils of plants from the genera Cymbopogon, Andropogon, and Mentha. The L-form has been isolated from Sitka spruce .
准备方法
Synthetic Routes and Reaction Conditions: l-Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one. The primary source of D/L-piperitone is from Eucalyptus dives, produced mainly in South Africa .
Industrial Production Methods: The industrial production of this compound involves the extraction from essential oils of plants like Eucalyptus dives. The process includes distillation and purification to obtain the compound in its pure form .
化学反应分析
Types of Reactions: l-Piperitone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to thymol using iron (III) chloride and acetic acid.
Reduction: The reduction of this compound to menthol is achieved using hydrogen and a nickel catalyst.
Common Reagents and Conditions:
Oxidation: Iron (III) chloride and acetic acid.
Reduction: Hydrogen and nickel catalyst.
Substitution: Benzaldehyde and hydroxylamine.
Major Products Formed:
Thymol: Formed through oxidation.
Menthol: Formed through reduction.
Adducts: Formed through substitution reactions with benzaldehyde and hydroxylamine.
科学研究应用
l-Piperitone has various applications in scientific research, including:
作用机制
The mechanism by which l-Piperitone exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anti-inflammatory and antioxidant properties are linked to its ability to scavenge free radicals and modulate inflammatory pathways .
相似化合物的比较
l-Piperitone can be compared with other similar compounds, such as:
Piperine: A piperidine alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperitenone Epoxide: A compound found in Mentha spicata essential oil, known for its antimicrobial properties.
Uniqueness of this compound: this compound is unique due to its dual stereoisomeric forms, each with distinct properties and applications. The D-form is primarily used in the flavor and fragrance industry, while the L-form is studied for its potential therapeutic effects .
属性
IUPAC Name |
(6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPAHQEHQSRJD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884090 | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellowish liquid; Herbaceous minty aroma | |
| Record name | l-Piperitone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | l-Piperitone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929-0.934 | |
| Record name | l-Piperitone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4573-50-6 | |
| Record name | (-)-Piperitone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperitone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-6-(isopropyl)-3-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERITONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GZY0Q0N20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of l-Piperitone?
A1: this compound is a cyclic ketone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a chiral molecule with a stereocenter at the carbon atom bearing the isopropyl group. Spectroscopic data for this compound can be found in various research publications and databases. [, ]
Q2: How is this compound synthesized?
A2: this compound can be synthesized through various methods. One approach involves the condensation of methyl vinyl ketone with t-butyl acetoacetate (or its derivatives) followed by cyclization and elimination of water and the t-butoxycarbonyl group. [] Another method utilizes lithiated amides, which react with organolithium compounds to form a 1,5-diketone that cyclizes to yield d,this compound. [, ]
Q3: Can this compound undergo photochemical reactions?
A3: Yes, this compound exhibits interesting photochemical behavior. In solution and melt phases, it undergoes trans-cis isomerization upon irradiation. Prolonged irradiation leads to oxidative ring closure, forming a new compound. [] Interestingly, dimer formation, commonly observed during irradiation of neat crystals, and Norrish Type II photoproducts are not observed under these conditions. []
Q4: Are there any known applications of this compound in organic synthesis?
A4: Yes, this compound has been employed as a starting material in the synthesis of other compounds. For example, it can be used in conjunction with methylcyclobutene to synthesize (–)-Shyobunone and its epimers through a photochemical reaction followed by thermolysis. []
Q5: What are the sources of this compound?
A5: this compound is a natural product found in the essential oils of various plants. For instance, it is a significant constituent of the leaf oil obtained from Sitka spruce (Picea sitchensis) [], highlighting its potential as a renewable resource.
Q6: Is there any research on the catalytic dehydrogenation of this compound?
A6: While limited information is available on the specific catalytic dehydrogenation of this compound, research exists comparing its catalytic dehydrogenation to that of l-α-phellandrene. [] This suggests an area of potential interest for further exploration.
Q7: Are there any known derivatives of this compound?
A7: Yes, several derivatives of this compound have been synthesized and studied. For instance, benzylidene derivatives of this compound have been investigated for their photochemical properties. [] Additionally, N-methylated derivatives of structurally related piperitylamine have been prepared and characterized. [] These derivatives provide insights into structure-activity relationships and potential applications.
Q8: Are there any analytical methods used to study this compound?
A8: Gas-liquid chromatography (GLC) has been employed to analyze and determine the composition of essential oils containing this compound. [] This technique enables the separation and quantification of different components within the complex mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


